molecular formula C11H10N2OS2 B14688919 alpha-Phenylthio-2-thiazoleacetamide CAS No. 32081-51-9

alpha-Phenylthio-2-thiazoleacetamide

Cat. No.: B14688919
CAS No.: 32081-51-9
M. Wt: 250.3 g/mol
InChI Key: REPXMWRBOBUUCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenylthio-2-thiazoleacetamide typically involves the reaction of 2-thiazoleethanethioamide with a phenyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Mechanism of Action

Properties

CAS No.

32081-51-9

Molecular Formula

C11H10N2OS2

Molecular Weight

250.3 g/mol

IUPAC Name

2-phenylsulfanyl-2-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C11H10N2OS2/c12-10(14)9(11-13-6-7-15-11)16-8-4-2-1-3-5-8/h1-7,9H,(H2,12,14)

InChI Key

REPXMWRBOBUUCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(C2=NC=CS2)C(=O)N

Origin of Product

United States

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